molecular formula C22H29ClO5 B1664502 Alclometasone CAS No. 67452-97-5

Alclometasone

Cat. No.: B1664502
CAS No.: 67452-97-5
M. Wt: 408.9 g/mol
InChI Key: FJXOGVLKCZQRDN-PHCHRAKRSA-N
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Description

Alclometasone is a synthetic corticosteroid used primarily for topical dermatologic applications. It possesses anti-inflammatory, antipruritic, and vasoconstrictive properties. The compound is commonly used to treat corticosteroid-responsive dermatoses, such as eczema, psoriasis, and various forms of dermatitis .

Mechanism of Action

Target of Action

Alclometasone primarily targets the glucocorticoid receptor . This receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids .

Mode of Action

Upon binding to the glucocorticoid receptor, this compound forms a complex that migrates to the nucleus of the cell . This complex then binds to different glucocorticoid response elements on the DNA . This interaction enhances and represses various genes, especially those involved in inflammatory pathways .

Biochemical Pathways

The anti-inflammatory activity of this compound is thought to be mediated by the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins inhibit phospholipase A2, an enzyme responsible for the synthesis of arachidonic acid . Without the oxidation of arachidonic acid, eicosanoids such as prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation, cannot be produced .

Pharmacokinetics

Topically applied this compound can be absorbed through normal intact skin . The percutaneous penetration varies among individuals and can be altered by using occlusive dressings, high corticosteroid concentrations, and certain vehicles . Approximately 3% of this compound is absorbed systemically after 8 hours when applied to intact skin .

Result of Action

The result of this compound’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . This includes conditions such as atopic dermatitis, eczema, psoriasis, allergic dermatitis, and contact dermatitis . This compound possesses anti-inflammatory, antipruritic, and vasoconstrictive properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the use of occlusive dressings can increase the absorption of the drug . Additionally, the condition of the skin, such as whether it is intact or damaged, can also affect the absorption and efficacy of this compound

Biochemical Analysis

Biochemical Properties

Alclometasone interacts with various biomolecules in the body. This enzyme is responsible for the synthesis of arachidonic acid . Without the oxidation of arachidonic acid, eicosanoids, such as prostaglandins, thromboxanes, and leukotrienes, can’t be produced .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used to relieve the symptoms of corticosteroid-responsive dermatoses . These include conditions like atopic dermatitis, eczema, psoriasis, allergic dermatitis, and contact dermatitis . This compound influences cell function by inhibiting the release of pro-inflammatory mediators from leukocytes, such as cytokines, histamine, leukotrienes, and serotonin .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the corticosteroid receptor . This complex then migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This in turn enhances and represses various genes, especially those involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

It is known that the onset of action for conditions like eczema and psoriasis ranges from 5.3 to 14.8 days .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway . It inhibits phospholipase A2, thereby controlling the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Transport and Distribution

It is known that topically applied this compound can be absorbed through normal intact skin .

Subcellular Localization

Given its mechanism of action, it is likely that this compound primarily localizes to the nucleus of cells where it interacts with DNA to modulate gene expression .

Preparation Methods

Alclometasone is synthesized through a series of chemical reactions involving the modification of prednisolone. The synthetic route typically includes chlorination and methylation steps to introduce the chloro and methyl groups at specific positions on the steroid backbone. Industrial production methods involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Alclometasone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups on the steroid backbone.

    Substitution: Halogenation and other substitution reactions are used to introduce specific functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

Alclometasone has a wide range of scientific research applications:

Comparison with Similar Compounds

Alclometasone is similar to other corticosteroids like hydrocortisone, prednisolone, and betamethasone. it is unique in its specific structural modifications, such as the chloro and methyl groups, which enhance its potency and reduce its systemic absorption. This makes this compound particularly suitable for treating sensitive skin areas and pediatric patients .

Similar Compounds

  • Hydrocortisone
  • Prednisolone
  • Betamethasone

This compound stands out due to its balanced efficacy and safety profile, making it a preferred choice for topical corticosteroid therapy .

Properties

IUPAC Name

(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11-,14+,15-,16+,18-,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXOGVLKCZQRDN-PHCHRAKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867277
Record name Alclometasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alclometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 1.37e-01 g/L
Record name Alclometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alclometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Alclometasone initially binds the corticosteroid receptor. This complex migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA. This in turn enhances and represses various genes, especially those involved in inflammatory pathways.
Record name Alclometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

67452-97-5, 66734-13-2
Record name Alclometasone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67452-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alclometasone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067452975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alclometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alclometasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALCLOMETASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136H45TB7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alclometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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